molecular formula C17H16BrNO2 B581963 Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 625127-09-5

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B581963
CAS No.: 625127-09-5
M. Wt: 346.224
InChI Key: RRSOZVJLXHQQSF-UHFFFAOYSA-N
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Description

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a bromine atom at the 7th position and a benzyl ester group at the 2nd position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

    Esterification: The carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the benzyl ester.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dehalogenated isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with various functional groups at the 7th position.

Scientific Research Applications

Pharmaceutical Applications

1.1 Enzyme Inhibition

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential as an inhibitor of key enzymes involved in neurochemical pathways. Notably, it exhibits significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial for mood regulation and cognitive functions. These properties suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2 Antioxidant Properties

Research indicates that this compound possesses free-radical scavenging capabilities, making it a candidate for antioxidant therapies. The ability to neutralize free radicals is critical in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders.

Synthetic Applications

2.1 Building Block for Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be modified to produce a variety of derivatives with unique chemical properties, facilitating the development of new drugs and materials. Its structural versatility allows chemists to explore various synthetic pathways to generate complex molecules .

2.2 Polymer Production

The compound can also be utilized in the production of polymers. As a monomer, it can be copolymerized with other monomers to create materials with tailored properties such as enhanced strength and biodegradability. This application is particularly relevant in the development of sustainable materials .

Case Studies

3.1 Inhibitory Activity Against Cholinesterases

A study evaluated the inhibitory effects of this compound on cholinesterases, revealing promising results that indicate its potential use as a therapeutic agent in managing conditions like Alzheimer's disease . The compound demonstrated significant binding affinity to both AChE and butyrylcholinesterase (BChE), highlighting its relevance in neuropharmacology.

3.2 Structure-Activity Relationship Studies

Research on structure-activity relationships (SAR) has shown that modifications to the benzyl group can enhance the biological activity of derivatives based on this compound. Such studies are critical for optimizing drug candidates for better efficacy and reduced side effects .

Comparative Analysis of Related Compounds

Compound Name Structural Features Unique Aspects
7-Bromo-3,4-dihydroisoquinoline-2(1H)-carbaldehydeContains a bromine atom and an aldehyde groupPotentially enhanced reactivity due to bromine
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanoneFeatures trifluoromethyl groupIncreased lipophilicity and metabolic stability
2-tert-Butyl 3-methyl 7-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylateContains multiple carboxylate groupsGreater solubility and potential for diverse interactions

Mechanism of Action

The mechanism of action of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzyl ester group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 7-Bromo-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
  • 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
  • 2-tert-Butyl 3-methyl 7-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Comparison:

  • Uniqueness: Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other similar compounds.
  • Functional Groups: The presence of different functional groups (e.g., aldehyde, trifluoroethanone, dicarboxylate) in similar compounds can lead to variations in their chemical behavior and applications.

Biological Activity

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic isoquinoline structure with a bromine atom at the 7-position and a benzyl ester group. Its molecular formula is C17H16BrNO2C_{17}H_{16}BrNO_2 with a molecular weight of approximately 344.22 g/mol. The presence of the bromine atom and the benzyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity to these targets, which can modulate their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurochemical pathways related to mood regulation and cognition .
  • Cytochrome P450 Inhibition : It exhibits inhibitory effects on cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are vital for drug metabolism.

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties. For instance, compounds that inhibit MAO could help in managing depression and neurodegenerative disorders by increasing levels of neurotransmitters such as serotonin and dopamine .

Antioxidant Activity

Studies have demonstrated that this compound exhibits free-radical scavenging activity, contributing to its potential as an antioxidant agent. This property is essential for reducing oxidative stress, which is implicated in various diseases .

Research Findings

A variety of studies have investigated the biological activity of this compound. Below are key findings summarized in a table:

Study Focus Findings
Enzyme InteractionInhibits MAO-A and MAO-B with IC50 values indicating significant potency.
NeuroprotectionPotential for treating depression; compounds showed no cytotoxicity against L929 cells.
Drug MetabolismInhibitory effects on CYP enzymes suggest implications for pharmacokinetics.
Antioxidant ActivityDemonstrated free-radical scavenging capabilities in vitro.

Case Studies

  • Inhibitory Activity Against Cholinesterases : In a study evaluating several derivatives of isoquinoline compounds, this compound was found to selectively inhibit AChE and butyrylcholinesterase (BChE), which may enhance cholinergic signaling in neurodegenerative conditions like Alzheimer's disease .
  • Molecular Docking Studies : Molecular docking analyses have revealed critical interactions between this compound and active site residues of target proteins (e.g., MAO), providing insights into its binding mechanisms and guiding further drug design efforts .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure C (from ) involves reacting a brominated intermediate (e.g., intermediate 6) with aryl halides (e.g., benzyl bromide derivatives) in the presence of Pd(dppf)Cl₂ and K₂CO₃. The reaction proceeds under reflux in solvents like THF or DMF, yielding the target compound as a colorless oil . Alternative routes include Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing substituents at the 7-position .

Key Methodological Steps :

  • Use of Pd catalysts (e.g., Pd(dppf)Cl₂) for C–C bond formation.
  • Purification via silica gel chromatography (gradient elution with EtOAc/hexanes) .
  • Characterization by ¹H/¹³C NMR, HPLC retention time, and high-resolution mass spectrometry (HREIMS) .

Q. How is the compound characterized structurally and chemically?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry and substituent integration. For example, tert-butyl groups appear as singlets at ~1.4 ppm, while aromatic protons resonate between 6.5–7.5 ppm .
  • Mass Spectrometry : HREIMS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 312.21 for the bromo derivative) .
  • HPLC : Retention time analysis ensures purity (>95% by area) .

Advanced Research Questions

Q. How do substituents at the 7-position influence reactivity and yield in cross-coupling reactions?

Substituents significantly affect reaction efficiency. Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilicity, improving coupling yields (e.g., 70–76% for trifluoromethyl derivatives ), while bulky groups may sterically hinder Pd coordination. Comparative studies show:

Substituent (7-position)CatalystYield (%)Reference
-BrPd(dppf)Cl₂60–65
-CF₃Pd(dppf)Cl₂70
-CNPd(OAc)₂/XPhos40

Methodological Insight : Optimize ligand choice (e.g., XPhos for electron-deficient aryl halides) and reaction time to mitigate dehalogenation side reactions .

Q. How can contradictions in NMR data due to dynamic equilibria or solvent effects be resolved?

Dynamic processes (e.g., rotamerism in tert-butyl groups) or solvent polarity can split or shift NMR signals. For example, in CDCl₃, tert-butyl protons may appear as broadened singlets, whereas DMSO-d₆ resolves splitting due to hydrogen bonding. To address discrepancies:

  • Use low-temperature NMR (-20°C) to slow conformational exchange.
  • Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
  • Validate assignments via 2D NMR (COSY, HSQC) .

Q. What strategies improve purification of the compound from byproducts?

  • Silica Gel Chromatography : Gradient elution (0–10% EtOAc in hexanes) effectively separates the product from unreacted starting materials .
  • Flash Column Chromatography : Higher loading capacity for gram-scale syntheses .
  • Recrystallization : Use hexanes/EtOAc mixtures for crystalline derivatives .

Application-Oriented Questions

Q. What role does this compound play in opioid peptidomimetics research?

The 7-bromo derivative serves as a key intermediate for synthesizing δ-opioid receptor ligands. For example, it is functionalized via SNAr reactions or cross-coupling to introduce pharmacophores like dimethyltyrosine (DMT) moieties, enhancing receptor binding affinity .

Q. What are the safety and storage guidelines for handling this compound?

  • Storage : Keep sealed in dry, inert conditions at 2–8°C to prevent hydrolysis of the tert-butyl ester .
  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Disposal : Follow institutional guidelines for halogenated waste due to bromine content .

Q. Data Contradiction Analysis

Q. Why do yields vary for similar derivatives synthesized under identical conditions?

Variations arise from:

  • Substrate Electronic Effects : Electron-deficient aryl halides react faster but may undergo competing side reactions (e.g., protodehalogenation).
  • Ligand Efficiency : Bulky ligands (e.g., dppf) improve stability but reduce turnover in sterically hindered systems .

Properties

IUPAC Name

benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSOZVJLXHQQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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